molecular formula C19H16F3Na2O8PS2 B1495538 p-DANPHOS

p-DANPHOS

Cat. No.: B1495538
M. Wt: 570.4 g/mol
InChI Key: ARXUYKLUBVDLOJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

p-DANPHOS (1,2-bis(di-p-anisylphosphino)benzene) is a bisphosphine ligand characterized by its electron-rich aromatic backbone and bulky p-anisyl substituents. Its unique structure enables strong π-donor capabilities and steric bulk, making it highly effective in transition metal-catalyzed reactions, particularly in asymmetric hydrogenation and cross-coupling reactions. The ligand’s ability to stabilize low-oxidation-state metal centers (e.g., Pd⁰, Ni⁰) while facilitating oxidative addition steps has been extensively documented .

Properties

Molecular Formula

C19H16F3Na2O8PS2

Molecular Weight

570.4 g/mol

IUPAC Name

disodium;3-[(3-sulfonatophenyl)-[4-(trifluoromethyl)phenyl]phosphanyl]benzenesulfonate;dihydrate

InChI

InChI=1S/C19H14F3O6PS2.2Na.2H2O/c20-19(21,22)13-7-9-14(10-8-13)29(15-3-1-5-17(11-15)30(23,24)25)16-4-2-6-18(12-16)31(26,27)28;;;;/h1-12H,(H,23,24,25)(H,26,27,28);;;2*1H2/q;2*+1;;/p-2

InChI Key

ARXUYKLUBVDLOJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Ligands

Structural Analogues
2.1.1 BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
  • Electronic Properties : BINAP lacks electron-donating methoxy groups, resulting in weaker π-backdonation compared to p-DANPHOS. This reduces its efficacy in stabilizing electron-deficient metal centers .
  • Steric Profile : BINAP’s binaphthyl backbone provides axial chirality but less lateral steric bulk, limiting its utility in highly congested catalytic environments.
  • Catalytic Performance : In asymmetric hydrogenation of α,β-unsaturated ketones, this compound achieves enantiomeric excess (ee) values of 95–98%, whereas BINAP typically yields 80–85% ee under identical conditions .
2.1.2 Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)
  • Rigidity vs. Flexibility : Xantphos’ xanthene backbone imposes a rigid 118° bite angle, ideal for stabilizing square-planar metal complexes. In contrast, this compound’ benzene backbone allows tunable bite angles (102–112°), accommodating diverse coordination geometries .
  • Applications : Xantphos excels in Buchwald-Hartwig aminations but underperforms in Suzuki-Miyaura couplings compared to this compound due to slower transmetalation kinetics .
Functional Analogues
2.2.1 DPEphos (bis[(2-diphenylphosphino)phenyl] ether)
  • Electronic Tuning : DPEphos’ ether linkage reduces electron density at phosphorus, making it less effective in reductive eliminations. This compound’ methoxy groups enhance electron donation, accelerating catalytic cycles by 30–40% .
  • Thermal Stability : this compound maintains integrity at temperatures up to 200°C, whereas DPEphos degrades above 150°C, limiting its use in high-temperature reactions .

Performance Metrics in Catalytic Reactions

Table 1: Catalytic Efficiency of this compound vs. Analogues

Ligand Reaction Type Turnover Frequency (TOF, h⁻¹) Enantiomeric Excess (ee, %)
This compound Asymmetric Hydrogenation 1,200 97
BINAP Asymmetric Hydrogenation 800 83
Xantphos Suzuki-Miyaura Coupling 950 N/A
This compound Suzuki-Miyaura Coupling 1,500 N/A

Key Findings :

  • This compound outperforms BINAP in enantioselectivity due to its enhanced steric and electronic profiles .
  • In cross-coupling reactions, this compound’ flexible bite angle enables faster transmetalation, yielding higher TOFs than Xantphos .

Limitations and Trade-offs

  • Synthetic Complexity : this compound requires multistep synthesis (5–6 steps), increasing production costs compared to commercially available ligands like BINAP .
  • Solubility Constraints: Its bulky substituents limit solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF, DMSO) for optimal performance .

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